Minoxidil

Vue d'ensemble

Description

Le minoxidil est un médicament principalement utilisé pour traiter l’hypertension artérielle et la perte de cheveux de type androgénétique. Il s’agit d’un antihypertenseur et d’un vasodilatateur. Initialement développé dans les années 1970 comme un puissant agent vasodilatateur périphérique pour le traitement de l’hypertension artérielle sévère réfractaire, il a ensuite été découvert qu’il avait l’effet secondaire de stimuler la croissance des cheveux .

Mécanisme D'action

Le minoxidil est censé promouvoir la survie des cellules papillaires dermiques humaines ou des cellules capillaires en activant à la fois les voies de signalisation extracellulaire régulées par les kinases et Akt. Il empêche la mort cellulaire en augmentant le rapport BCl-2/Bax . L’activité antihypertensive du this compound est due à son métabolite sulfate, le sulfate de this compound, qui agit comme un puissant vasodilatateur périphérique à action directe en ouvrant les canaux potassiques sensibles à l’adénosine triphosphate .

Composés similaires :

Finastéride : Un autre médicament utilisé pour traiter la perte de cheveux, mais il agit en inhibant la conversion de la testostérone en dihydrotestostérone.

Aminexil : Similaire au this compound, il est utilisé dans les traitements de perte de cheveux, mais il fonctionne en empêchant le durcissement des follicules pileux.

Redensyl : Un nouveau composé qui stimule les cellules souches des follicules pileux.

Unicité du this compound : Le this compound est unique en son genre par son double rôle d’agent antihypertenseur et de promoteur de la croissance des cheveux. Contrairement au finastéride, qui agit de manière hormonale, le this compound agit en affectant directement les follicules pileux et les vaisseaux sanguins .

Applications De Recherche Scientifique

Minoxidil has a wide range of scientific research applications:

Chemistry: Used as a model compound in studies of vasodilators and antihypertensive agents.

Biology: Studied for its effects on hair follicle biology and its potential to promote hair growth.

Medicine: Widely used in the treatment of androgenetic alopecia and severe hypertension.

Industry: Used in the formulation of topical solutions and foams for hair regrowth treatments.

Analyse Biochimique

Biochemical Properties

Minoxidil interacts with various enzymes and proteins in the body. It is a prodrug that is converted by sulfation via the sulfotransferase enzyme SULT1A1 to its active form, this compound sulfate . The effect of this compound is mediated by adenosine, which triggers intracellular signal transduction via both adenosine A1 receptors and two sub-types of adenosine A2 receptors (A 2A and A 2B receptors) .

Cellular Effects

This compound has a significant impact on various types of cells and cellular processes. It is thought to promote the survival of human dermal papillary cells (DPCs) or hair cells by activating both extracellular signal-regulated kinase (ERK) and Akt and by preventing cell death by increasing the ratio of BCl - 2/Bax . It also stimulates the production of vascular endothelial growth factor, prostaglandin synthesis, and leukotriene B4 expression .

Molecular Mechanism

This compound exerts its effects at the molecular level through several mechanisms. It is an adenosine 5’-triphosphate-sensitive potassium channel opener, causing hyperpolarization of cell membranes . Theoretically, by widening blood vessels and opening potassium channels, it allows more oxygen, blood, and nutrients to the follicles .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. It is known that this compound must be used indefinitely for continued support of existing hair follicles and the maintenance of any experienced hair regrowth . Increased shedding at the beginning of the treatment is temporary and indicates a synchronized shifting of intermediate hairs from a late anagen or early telogen to a new anagen .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. For instance, in experimental animals, this compound caused several kinds of myocardial lesions as well as other adverse cardiac effects .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolised in the liver predominantly by conjugation with glucuronic acid . The drug and its metabolites are minimally protein bound, and are readily excreted from the kidneys or dialysed across the membranes used for haemodialysis .

Transport and Distribution

This compound is transported and distributed within cells and tissues. In the context of intestinal absorption, this compound’s permeability mechanisms have been evaluated with special emphasis on paracellular transport . In rat intestinal perfusion studies, and across Caco-2 monolayers, tight junction modifiers significantly affected this compound permeability .

Subcellular Localization

It is known that this compound does not cross the blood-brain barrier, and a person’s kidneys filter 95% of this drug within 4 days .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : Le minoxidil est synthétisé à partir de l’acide barbiturique. La réaction de l’acide barbiturique avec l’oxychlorure de phosphore donne la 2,4,6-trichloropyrimidine. Après réaction avec l’ammonium, cela se transforme en 2,4-diamino-6-chloropyrimidine. La 2,4-diamino-6-chloropyrimidine est ensuite mise à réagir avec la pipéridine pour former le this compound .

Méthodes de production industrielle : Dans les milieux industriels, le this compound est préparé en mélangeant du 1-oxyde de 2,4-diamino-6-chloropyrimidine avec de la pipéridine pour effectuer une réaction d’oxydation de l’azote . Le système de solvants constitué de propylène glycol, d’eau et d’éthanol est souvent utilisé pour administrer le this compound par voie topique .

Analyse Des Réactions Chimiques

Types de réactions : Le minoxidil subit plusieurs types de réactions chimiques, notamment des réactions d’oxydation et de substitution. Par exemple, l’oxydation du this compound avec l’acide 3-chloroperbenzoïque donne du 3-oxyde de 2,4-diamino-6-(2,4-dichlorophénoxy)pyrimidine .

Réactifs et conditions courants :

Oxydation : Acide 3-chloroperbenzoïque

Substitution : Pipéridine

Principaux produits formés :

- 3-oxyde de 2,4-diamino-6-(2,4-dichlorophénoxy)pyrimidine

- This compound

4. Applications de la recherche scientifique

Le this compound a un large éventail d’applications de recherche scientifique :

Chimie : Utilisé comme composé modèle dans des études sur les vasodilatateurs et les agents antihypertenseurs.

Biologie : Étudié pour ses effets sur la biologie des follicules pileux et son potentiel à stimuler la croissance des cheveux.

Médecine : Largement utilisé dans le traitement de l’alopécie androgénétique et de l’hypertension artérielle sévère.

Industrie : Utilisé dans la formulation de solutions topiques et de mousses pour les traitements de repousse des cheveux.

Comparaison Avec Des Composés Similaires

Finasteride: Another medication used to treat hair loss, but it works by inhibiting the conversion of testosterone to dihydrotestosterone.

Aminexil: Similar to minoxidil, it is used in hair loss treatments but operates by preventing the hardening of hair follicles.

Redensyl: A newer compound that stimulates hair follicle stem cells.

Uniqueness of this compound: this compound is unique in its dual role as both an antihypertensive agent and a hair growth promoter. Unlike finasteride, which works hormonally, this compound works by directly affecting the hair follicles and blood vessels .

Propriétés

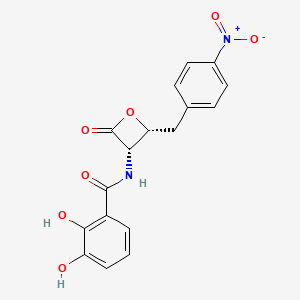

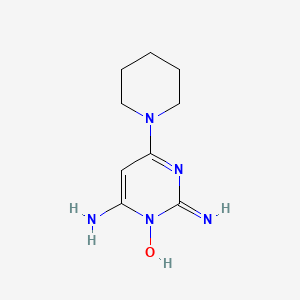

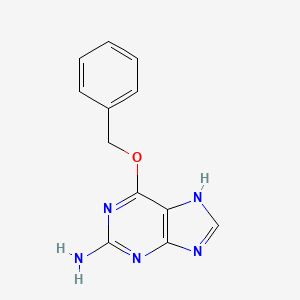

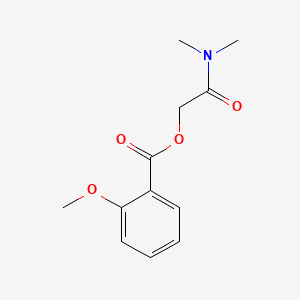

IUPAC Name |

3-hydroxy-2-imino-6-piperidin-1-ylpyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N5O/c10-7-6-8(12-9(11)14(7)15)13-4-2-1-3-5-13/h6,11,15H,1-5,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIMGGGWCDYVHOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=NC(=N)N(C(=C2)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9040685 | |

| Record name | Minoxidil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9040685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>31.4 [ug/mL] (The mean of the results at pH 7.4), Solubility (mg/ml): propylene glycol 75, methanol 44, ethanol 29, 2-propanol 6.7, dimethylsulfoxide 6.5, water 2.2, chloroform 0.5, acetone <0.5, ethyl acetate <0.5, diethyl ether <0.5, benzene <0.5, acetonitrile <0.5. | |

| Record name | SID46500395 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

| Record name | Minoxidil | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00350 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | MINOXIDIL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6538 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

Minoxidil is thought to promote the survival of human dermal papillary cells (DPCs) or hair cells by activating both extracellular signal-regulated kinase (ERK) and Akt and by preventing cell death by increasing the ratio of BCl-2/Bax. Minoxidil may stimulate the growth of human hairs by prolonging anagen through these proliferative and anti-apoptotic effects on DPCs. Minoxidil, when used as a vasodilator, acts by opening adenosine triphosphate-sensitive potassium channels in vascular smooth muscle cells. This vasodilation may also improve the viability of hair cells or hair follicles., The mechanism(s) by which topically applied minoxidil and/or a metabolite of the drug stimulate vertex hair regrowth in androgenetic (male-pattern) alopecia or other forms of alopecia has not been fully elucidated. However, because minoxidil has stimulated hair regrowth in several forms of alopecia, it appears that the drug acts at the level of the hair follicle, possibly involving direct stimulation of hair follicle epithelial growth. ... While increased scalp blood flow resulting from local vasodilation often has been proposed as a principal mechanism of minoxidil's effect on hair growth, this mechanism has not been substantiated consistently and not all vasodilators produce hypertrichosis., Studies in animal cell cultures indicate that minoxidil directly induces proliferation of hair epithelial cells near the base of the hair follicle and increases incorporation of cysteine and glycine into the follicle; cysteine residues crosslink to form cystine, which provides strength to the hair shaft. The drug also appears to induce hypertrophy of existing small follicles, prolong the anagen phase of the hair follicle, and accelerate the cyclic turnover of vellus hair follicles, enabling these follicles to produce thick, terminal hair; these effects result in a decrease in vellus hair follicles, an increase in terminal hair follicles, and an increase in the diameter of the hair shaft. Biopsy specimens obtained after topical treatment with minoxidil demonstrate enlargement of preexisting hair follicles but no evidence of new hair follicle formation., In vitro studies demonstrate different effects of minoxidil on epithelial cells and lymphocytes, which may lead to synergistic effects on hair growth in patients with alopecia areata. In cultures of murine epithelial cells, minoxidil increased cell proliferation, prolonged cell passage time (delayed senescence), and altered cell morphology; the latter 2 effects also have been observed in cultures of human keratinocytes. Human lymphocytes exposed to minoxidil in cell culture demonstrated a modest suppression of mitogen-induced blast formation., Minoxidil reduces peripheral vascular resistance and blood pressure as a result of a direct vasodilating effect on vascular smooth muscle; like diazoxide and hydralazine, minoxidil's effect on arterioles is greater than on veins. Minoxidil delays the hydrolysis of cyclic 3',5'-adenosine monophosphate and cyclic guanosine monophosphate by inhibiting the enzyme phosphodiesterase, and relaxation of arterial smooth muscle by the drug may be, at least partly, mediated by cyclic 3',5'-adenosinemonophospate. Animal studies indicate that minoxidil does not have CNS or adrenergic neuronal blocking effects. | |

| Record name | Minoxidil | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00350 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | MINOXIDIL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6538 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Crystals from methanol-acetonitrile, White to off-white, crystalline powder | |

CAS No. |

38304-91-5 | |

| Record name | Minoxidil | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00350 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | minoxidil | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757106 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Minoxidil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9040685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Minoxidil | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.959 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MINOXIDIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5965120SH1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | MINOXIDIL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6538 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

248 °C | |

| Record name | Minoxidil | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00350 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | MINOXIDIL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6538 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of minoxidil in promoting hair growth?

A1: While the precise mechanism remains elusive, this compound appears to exert its effects through multiple pathways. Research suggests that this compound may act as a potassium channel opener, influencing cellular processes related to hair growth [ [], [] ]. It may also stimulate the release of growth factors from adipose-derived stem cells, further contributing to hair follicle stimulation [ [] ].

Q2: Does this compound interact with the androgen receptor pathway, which is implicated in androgenetic alopecia?

A2: Yes, emerging evidence suggests that this compound may indeed influence the androgen receptor (AR) pathway. Studies have demonstrated that this compound can suppress AR transcriptional activity, reduce the expression of AR target genes, and hinder the growth of AR-positive cells [ [], [] ].

Q3: Are there other enzymatic pathways that this compound may affect?

A3: Recent research points to potential interactions with enzymes involved in steroid hormone synthesis. This compound has been shown to suppress the expression of steroid 17-alpha-hydroxylase/17,20 lyase (CYP17A1) and enhance the activity of aromatase (CYP19A1). These actions could modulate the balance of androgens and estrogens, potentially influencing hair growth [ [] ].

Q4: What is the molecular formula and weight of this compound?

A4: this compound has the molecular formula C9H15N5O and a molecular weight of 209.25 g/mol.

Q5: Are there specific spectroscopic data available for this compound?

A5: While the provided research papers do not delve into detailed spectroscopic characterization, standard techniques such as nuclear magnetic resonance (NMR) spectroscopy and infrared (IR) spectroscopy can be employed to elucidate the structural features of this compound.

Q6: What are the challenges associated with topical this compound formulations?

A6: Conventional topical formulations often rely on propylene glycol, alcohol, and water as vehicles [ [] ]. These ingredients can contribute to adverse effects like scalp dryness, irritation, and allergic contact dermatitis [ [], [], [] ].

Q7: Have alternative delivery systems been explored to overcome these limitations?

A7: Yes, researchers have investigated various approaches to enhance this compound delivery. These include:

- Nanoemulsions: Incorporating this compound into nanoemulsions with penetration enhancers like oleic acid or eucalyptol has shown promise in improving skin permeation and follicular targeting [ [] ].

- Niosomes: Niosomal formulations of this compound have demonstrated superior efficacy compared to conventional solutions in clinical trials, potentially due to enhanced skin penetration and reduced side effects [ [] ].

- Polymeric Nanoparticles: Encapsulating this compound within poly(lactide-co-glycolide) nanoparticles has been shown to prolong drug release and enhance delivery to hair follicles in animal models [ [] ].

Q8: How is this compound metabolized in the body?

A8: this compound is a prodrug that requires conversion to its active form, this compound sulfate, by sulfotransferase enzymes [ [], [], [] ].

Q9: Does the activity of sulfotransferase enzymes influence the efficacy of this compound treatment?

A9: Yes, individual variations in sulfotransferase enzyme activity contribute to the variable response observed with this compound therapy [ [], [] ].

Q10: Has the long-term stability of sulfotransferase enzyme activity during this compound treatment been investigated?

A10: Research suggests that the expression of the sulfotransferase enzymatic system remains relatively stable over the course of topical this compound treatment [ [] ].

Q11: Have any biomarkers been explored to predict response to this compound treatment?

A11: Laser Doppler velocimetry, a non-invasive technique to measure scalp blood perfusion, has shown potential as a predictor of topical this compound response. It may serve as a surrogate marker for sulfotransferase enzyme activity [ [] ].

Q12: Are there any known systemic side effects associated with topical this compound use?

A12: While generally considered safe for topical use, rare cases of systemic side effects like paresthesia (abnormal sensation, like tingling or prickling) have been reported, potentially due to increased absorption [ [] ].

Q13: Are there any potential alternatives or substitutes for this compound in treating hair loss?

A13: Research into alternative therapies for hair loss is ongoing. Some avenues being explored include:

- Botanical 5-alpha reductase inhibitors: Plant-derived compounds that inhibit the conversion of testosterone to dihydrotestosterone, a hormone implicated in hair loss, have shown some promise in treating female pattern hair loss [ [] ].

- Low-level light therapy (LLLT): LLLT has emerged as a potential non-invasive treatment option for androgenetic alopecia, with studies suggesting comparable efficacy to this compound in some cases [ [], [] ].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

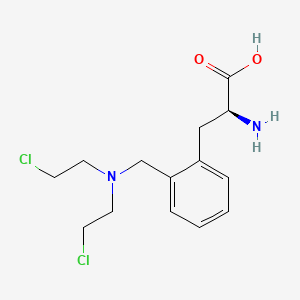

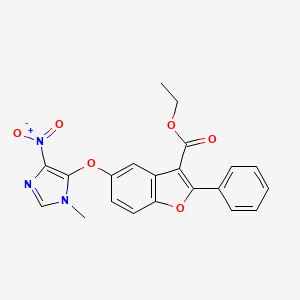

![2-[(5-benzyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N-(4-methylpyridin-2-yl)acetamide](/img/structure/B1677077.png)